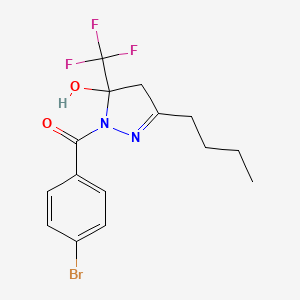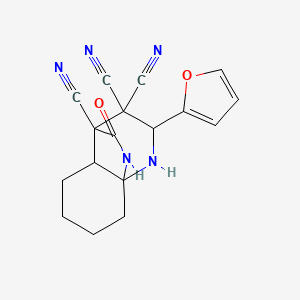![molecular formula C16H19NO6S B11092313 Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester](/img/structure/B11092313.png)
Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE is a complex organic compound with the molecular formula C16H19NO6S. It is known for its unique structure, which includes a furan ring, an ethyl ester group, and a sulfonamide linkage.
Preparation Methods
The synthesis of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE involves several steps. One common method includes the reaction of 2-furancarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE can be compared with other similar compounds, such as:
Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate: This compound has a similar sulfonamide group but differs in its overall structure and properties.
Ethyl 5-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrrole-2-carboxylate: This compound shares the methoxy and methylphenyl groups but has a different core structure.
The uniqueness of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H19NO6S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 5-[[(4-methoxy-3-methylphenyl)sulfonylamino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H19NO6S/c1-4-22-16(18)15-7-5-12(23-15)10-17-24(19,20)13-6-8-14(21-3)11(2)9-13/h5-9,17H,4,10H2,1-3H3 |
InChI Key |
FFJDZVUJMWVAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11092233.png)


![1,2,2-Trimethyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B11092253.png)
![(2Z)-N-(3-chlorophenyl)-3-(3,4-dimethoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11092254.png)
![4-[(4-chlorophenyl)carbonyl]-1-hexadecyl-3-hydroxy-5-(4-iodophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11092262.png)
![{4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11092265.png)
![(2E)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11092270.png)

![5'-(3-Chlorophenyl)-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11092297.png)

![4,4'-[(4-fluorophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11092332.png)

![4-[(E)-2-(3-phenoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11092336.png)
